molecular formula C15H21ClN2O4S B2631495 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide CAS No. 923825-44-9

3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B2631495
CAS No.: 923825-44-9
M. Wt: 360.85
InChI Key: DWLQMXNIGDOHIN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C15H21ClN2O4S and a molecular weight of 360.86 g/mol . This proprietary compound is intended for research and development purposes only. It features a complex structure combining a propanamide chain with chloro and aryl substituents, further modified with a piperidine-1-sulfonyl group. The presence of the sulfonyl group adjacent to the methoxy-phenyl ring suggests potential for high biochemical specificity, making this compound a valuable intermediate in medicinal chemistry research. It may be of particular interest for investigating structure-activity relationships (SAR) in the development of novel pharmacological tools. Researchers exploring the properties of sulfonamide-containing compounds may find this chemical useful. The piperidine sulfonyl moiety is a significant functional group in drug discovery, often utilized to modulate the physicochemical properties and binding affinity of lead molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. A Certificate of Analysis may be available upon request to ensure quality and batch-to-batch consistency.

Properties

IUPAC Name

3-chloro-N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-22-13-6-5-12(17-15(19)7-8-16)11-14(13)23(20,21)18-9-3-2-4-10-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLQMXNIGDOHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCl)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Hydrolysis Reactions

The 3-chloro substituent on the propanamide chain is susceptible to nucleophilic substitution. Under basic or aqueous conditions, hydrolysis yields 3-hydroxypropanamide derivatives (Figure 1A) .

Reaction TypeConditionsProductKey References
Chloride hydrolysisNaOH/H₂O, reflux3-hydroxy-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide

The amide bond may undergo hydrolysis under strongly acidic or basic conditions, producing 3-chloropropanoic acid and 4-methoxy-3-(piperidine-1-sulfonyl)aniline .

Oxidation Reactions

The methoxy group (-OCH₃) on the phenyl ring can oxidize to a quinone structure under strong oxidizing agents (e.g., KMnO₄/H⁺). This reactivity is enhanced by electron-donating substituents adjacent to the methoxy group.

Reaction TypeConditionsProductKey References
Methoxy oxidationKMnO₄, acidic conditionsQuinone derivative with sulfonyl-piperidine

Nucleophilic Substitution

The chlorine atom participates in nucleophilic displacement reactions. For example:

  • Reaction with amines (e.g., piperidine) yields 3-aminated propanamide derivatives (Figure 1B) .

  • Thiol-containing nucleophiles (e.g., cysteine residues in proteins) may displace the chloride, forming covalent adducts .

Reaction TypeConditionsProductKey References
Amine substitutionPiperidine, DMF, 80°C3-piperidine-propanamide derivative
Thiol substitutionPhysiological conditionsProtein-conjugated adduct

Sulfonamide Reactivity

The piperidine-sulfonyl group is generally stable but may undergo acid-catalyzed hydrolysis to form sulfonic acid derivatives under extreme conditions (e.g., concentrated HCl, 100°C) .

Reaction TypeConditionsProductKey References
Sulfonamide hydrolysisHCl (conc.), reflux4-methoxy-3-sulfophenylpropanamide

Biological Interactions

In enzymatic environments, the compound may act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine thiols) in target proteins, as observed in PRMT5 inhibitor studies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the piperidine sulfonamide group is particularly noteworthy as it has been associated with the inhibition of tumor cell proliferation. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Similar compounds have been studied for their efficacy against bacterial strains, suggesting that 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide may possess similar properties. This aspect is crucial for developing new antibiotics, especially in the face of rising antibiotic resistance.

Drug Development

The structure of this compound suggests its utility in medicinal chemistry as a lead compound for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents. For instance:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which can be leveraged in designing inhibitors for therapeutic purposes.
  • Targeting Specific Receptors : The methoxy and chloro substituents may enhance binding affinity to specific receptors or enzymes, improving the pharmacological profile of the resulting drugs.

Structure-Activity Relationship Studies

Research has focused on understanding the relationship between the chemical structure of sulfonamides and their biological activity. These studies typically involve modifying various functional groups to assess their impact on potency and selectivity against target enzymes or receptors. For example:

  • Modifications to the piperidine ring or the introduction of additional substituents can lead to variations in bioactivity.
  • Comparative studies with other sulfonamide derivatives have provided insights into optimizing the efficacy of new compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The table below highlights critical differences in molecular structure, substituents, and physicochemical properties among the target compound and its analogues:

Compound Name (CAS RN) Molecular Formula Substituents Key Properties/Behaviors References
Target Compound (923825-44-9) C₁₅H₂₁ClN₂O₄S 4-Methoxy-3-(piperidine-1-sulfonyl)phenyl High polarity due to sulfonyl group; moderate lipophilicity from methoxy and piperidine
3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (sc-346755) C₁₃H₁₄ClN₂O₂ 4-(Pyrrolidone)phenyl Lactam ring strain accelerates ring-opening reactions; enhanced solubility via H-bonding
3-Chloro-N-(4-isopropylphenyl)propanamide (20331-13-9) C₁₂H₁₆ClNO 4-Isopropylphenyl Bulky isopropyl group reduces polarity; higher lipophilicity
3-Chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide (sc-346756) C₁₃H₁₆ClN₂O₃S 4-(Pyrrolidine sulfonyl)phenyl Smaller 5-membered ring increases conformational flexibility vs. piperidine analogue
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 2-Hydroxyphenyl Hydroxyl group enables strong H-bonding; higher aqueous solubility but lower stability
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₂H₁₂ClN₃O₃S₂ 4-(Thiadiazole sulfonamide)phenyl Thiadiazole enhances π-π interactions; potential for increased bioactivity

Research Findings and Functional Differences

Electronic and Steric Effects
  • The target compound ’s piperidine sulfonyl group provides strong electron-withdrawing effects, stabilizing negative charges and influencing reactivity in nucleophilic substitutions. In contrast, the lactam analogue (sc-346755) exhibits ring strain, making it prone to ring-opening reactions under mild conditions .
  • The isopropyl-substituted compound (20331-13-9) lacks polar groups, resulting in lower solubility but higher membrane permeability, which may favor absorption in biological systems .
Solubility and Bioavailability
  • The hydroxyphenyl analogue (C₉H₁₀ClNO₂) demonstrates superior aqueous solubility due to its phenolic -OH group but may undergo rapid oxidative degradation, limiting its utility in drug formulations .
Conformational Flexibility
  • Replacing piperidine with pyrrolidine (sc-346756) reduces ring size, increasing conformational flexibility. This may enhance binding to flexible protein pockets but reduce metabolic stability compared to the rigid piperidine .

Biological Activity

3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H21ClN2O4S, which indicates the presence of a chlorine atom, a methoxy group, and a piperidine sulfonamide moiety. Its structural features contribute to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. Specifically, the piperidine sulfonamide group suggests potential activity against choline transporters (CHT), which play a crucial role in neurotransmitter release and modulation.

Anticancer Activity

In studies focusing on analogs of this compound, compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, ML352, identified through high-throughput screening, showed potent inhibition of CHT at low concentrations (100 nM) and high concentrations (10 μM) . This highlights the potential for derivatives of this compound to exhibit similar or enhanced anticancer activities.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperidine ring and the sulfonamide group can significantly impact biological activity. For example, the introduction of different substituents on the aromatic ring can enhance potency and selectivity towards specific targets .

CompoundActivity TypeIC50 ValueNotes
ML352CHT Inhibitor100 nMPotent at low concentrations
Analog 1AnticancerVariesHigh activity against HT29 cell line
Analog 2AnticonvulsantVariesEffective in reducing seizure frequency

Case Studies

A notable study examined a series of piperidinyl benzamides that included analogs similar to this compound. These studies revealed that compounds with methoxy substitutions showed enhanced interaction with biological targets, leading to increased efficacy in cellular models .

Q & A

Q. What are the key considerations for synthesizing 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide?

Synthesis requires careful optimization of reaction conditions, such as the use of propionic anhydride for acylation and argon atmosphere to prevent side reactions. Intermediate purification via solvent extraction (e.g., CHCl₃) and characterization by NMR (e.g., ¹H and ¹³C) or GC/MS is critical to confirm structural integrity . For analogs, HPLC purity ≥95% is standard for research-grade material .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXS/SHELXL) for structure solution and refinement, and ORTEP-3 for thermal ellipsoid visualization. Ensure high-resolution data collection (<1.0 Å) to resolve sulfonyl and piperidine moieties .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard . Complement with mass spectrometry (GC/MS or LC-MS) to verify molecular weight and detect chlorinated byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict thermochemical properties of this compound?

Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for accurate atomization energy and ionization potential calculations. Basis sets such as 6-31G* are suitable for geometry optimization, while solvent effects can be modeled using COSMO . Validate predictions against experimental thermodynamic data (e.g., vapor pressure, enthalpy of formation) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies may arise from assay conditions (e.g., receptor subtype specificity, cell lines). For serotonin receptor studies (e.g., 5-HT₁D), use selective inhibitors like GR127935 or SB224289 as controls . Cross-validate findings with radioligand binding assays and functional cAMP assays to confirm target engagement .

Q. How to optimize molecular docking studies for sulfonyl-containing derivatives?

Parameterize the sulfonyl group using electrostatic potential-derived charges. Employ flexible docking protocols (e.g., AutoDock Vina) to account for piperidine ring conformation. Validate poses with molecular dynamics (MD) simulations (≥100 ns) in explicit solvent to assess stability .

Methodological Challenges

Q. Why might crystallographic refinement fail for this compound, and how is it addressed?

Disorder in the piperidine-sulfonyl group or poor crystal quality are common issues. Use the WinGX suite for data integration and SHELXL for iterative refinement with restraints on bond lengths/angles. Twinning can be resolved using the TWIN/BASF commands in SHELX .

Q. How to interpret conflicting NMR data for chloro-propanamide derivatives?

Dynamic proton exchange (e.g., amide NH) or rotameric equilibria may cause splitting. Acquire variable-temperature NMR (VT-NMR) to slow exchange processes. For ¹H-¹³C HMBC, confirm through-space correlations between the chloroalkyl chain and aromatic protons .

Data Reproducibility

Q. What safeguards ensure reproducibility in synthetic protocols?

Document anhydrous conditions (e.g., molecular sieves for solvents) and stoichiometric ratios (e.g., propionic anhydride in excess). Share raw spectral data (NMR, MS) and crystallographic CIF files for peer validation .

Q. How to validate computational property predictions experimentally?

Compare DFT-calculated logP (ACD/Percepta) with shake-flask measurements. For pKa, use potentiometric titration and correlate with COSMO-RS simulations .

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